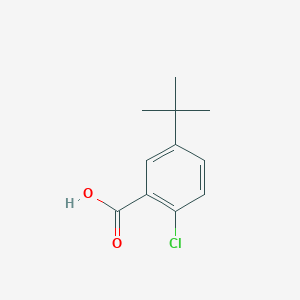

5-Tert-butyl-2-chlorobenzoic acid

Description

5-Tert-butyl-2-chlorobenzoic acid (CAS: 60772-72-7) is a substituted benzoic acid derivative with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol . The compound features a tert-butyl group at the 5-position and a chlorine atom at the 2-position of the benzene ring, attached to a carboxylic acid functional group. This structural configuration contributes to its distinct physicochemical properties, such as solubility and reactivity, which are critical in industrial and pharmaceutical applications. Limited data are available on its boiling point and storage conditions, suggesting standard handling protocols for aromatic carboxylic acids may apply .

Properties

IUPAC Name |

5-tert-butyl-2-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGAOYCHKNUAJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577243 | |

| Record name | 5-tert-Butyl-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60772-72-7 | |

| Record name | 2-Chloro-5-(1,1-dimethylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60772-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-chlorobenzoic acid typically involves the chlorination of 5-tert-butylbenzoic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-chlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols under appropriate conditions.

Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Substitution: Formation of 5-tert-butyl-2-aminobenzoic acid or 5-tert-butyl-2-methoxybenzoic acid.

Oxidation: Formation of 5-tert-butyl-2-chlorobenzaldehyde or 5-tert-butyl-2-chlorobenzyl alcohol.

Reduction: Formation of 5-tert-butyl-2-chlorobenzyl alcohol or 5-tert-butyl-2-chlorobenzaldehyde.

Scientific Research Applications

5-Tert-butyl-2-chlorobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for developing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-chlorobenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

(a) tert-Butyl 5-chloro-2,4-difluorobenzoate (CAS: 1354961-13-9)

- Molecular Formula : C₁₁H₁₁ClF₂O₂

- Molecular Weight : 256.66 g/mol

- Key Features :

- Replaces the carboxylic acid (-COOH) with an ester group (-COO-tert-butyl).

- Additional fluorine atoms at the 2- and 4-positions of the benzene ring.

- Higher molecular weight due to fluorine substitution.

- Applications : Likely used as a biochemical reagent or synthetic intermediate due to ester functionality .

(b) 5-[(tert-Butylcarbamoyl)amino]-2-hydroxybenzoic acid

- Molecular Formula : C₁₂H₁₆N₂O₄

- Molecular Weight : 252.27 g/mol

- Key Features: Incorporates a hydroxyl (-OH) group at the 2-position and a tert-butylcarbamoyl amino (-NHCO-tert-butyl) group at the 5-position. Increased polarity and hydrogen-bonding capacity due to hydroxyl and amide groups. Potential pharmaceutical relevance, given the prevalence of carbamoyl moieties in drug design .

Physicochemical and Functional Differences

| Property | This compound | tert-Butyl 5-chloro-2,4-difluorobenzoate | 5-[(tert-Butylcarbamoyl)amino]-2-hydroxybenzoic acid |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₃ClO₂ | C₁₁H₁₁ClF₂O₂ | C₁₂H₁₆N₂O₄ |

| Molecular Weight (g/mol) | 212.67 | 256.66 | 252.27 |

| Functional Groups | -COOH, -Cl, -C(CH₃)₃ | -COO-tert-butyl, -Cl, -F (×2) | -COOH, -OH, -NHCO-tert-butyl |

| Key Substituents | Chlorine, tert-butyl | Chlorine, fluorine (×2), tert-butyl | Hydroxyl, carbamoyl, tert-butyl |

| Potential Applications | Industrial synthesis, ligands | Biochemical intermediates | Pharmaceuticals, bioactive molecules |

Research Findings and Implications

Acidity and Reactivity: The carboxylic acid group in this compound confers higher acidity (pKa ~2-3) compared to the ester derivative (pKa neutral) .

Synthetic Utility: The tert-butyl group in all three compounds enhances steric hindrance, stabilizing intermediates during multi-step syntheses . The hydroxyl and carbamoyl groups in 5-[(tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid enable participation in hydrogen-bonding networks, a critical feature in crystallography and drug-receptor interactions .

Thermal Stability :

- Ester derivatives generally exhibit lower thermal stability than carboxylic acids due to weaker C-O bonds, impacting their storage and reaction conditions .

Biological Activity

5-Tert-butyl-2-chlorobenzoic acid (CAS No. 60772-72-7) is a compound that has garnered interest in various biological contexts, particularly for its potential antimicrobial and anti-inflammatory properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its bulky tert-butyl group and a chlorine substituent on the benzene ring, which may influence its biological interactions. The molecular formula is .

Biological Activities

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, this compound demonstrated effectiveness against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent.

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory activity. In vitro assays revealed that the compound inhibited the production of pro-inflammatory cytokines in human cell lines. This suggests a possible mechanism for reducing inflammation, which could be beneficial in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzoic acid derivatives, including this compound. The study utilized disk diffusion methods and determined that the compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections caused by this pathogen .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory effects of the compound on human bronchial epithelial cells. The results indicated that treatment with this compound significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), both key mediators in inflammatory responses. This suggests that the compound could be developed into a therapeutic option for respiratory inflammatory conditions .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus cereus | 64 µg/mL |

| Enterococcus faecalis | 128 µg/mL |

Table 2: Anti-inflammatory Effects on Cytokine Production

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| Interleukin-6 (IL-6) | 150 | 45 |

| Tumor Necrosis Factor-alpha (TNF-α) | 100 | 20 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.